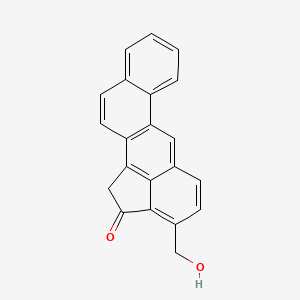

3-Hydroxymethylcholanthrene-2-one

Description

Contextual Background of Polycyclic Aromatic Hydrocarbons (PAHs) and Methylcholanthrene Derivatives in Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds that are formed during the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. youtube.com They are widespread environmental contaminants and are often found as complex mixtures. youtube.com Some PAHs are known to be carcinogenic, and their presence in the environment, food, and workplaces is a significant public health concern. youtube.commdpi.com

Methylcholanthrene, specifically 3-methylcholanthrene (B14862) (3-MC), is a potent carcinogenic PAH that has been extensively used in laboratory research to induce tumors in animals for the study of chemical carcinogenesis. wikipedia.orgmedkoo.com It is produced by the high-temperature burning of organic compounds and is known to be mutagenic to human cells. wikipedia.org The study of 3-MC and its derivatives is crucial for understanding the mechanisms by which PAHs initiate cancer.

PAH derivatives, including methylated, nitrated, oxygenated, and halogenated forms, are also of great interest in research. nih.gov These derivatives can be formed through various environmental and metabolic processes and some exhibit even higher toxicity than their parent PAHs. nih.gov Methylated PAHs (Me-PAHs), such as derivatives of 3-methylcholanthrene, are widely distributed in the environment and are a focus of toxicological research. mdpi.comnih.gov

The metabolic activation of PAHs is a critical step in their carcinogenic process. nih.gov Enzymes in the body, particularly cytochrome P450 (CYP) enzymes, metabolize PAHs into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. nih.govnih.gov The study of these metabolic pathways and the identification of the specific metabolites involved are essential for understanding PAH-induced carcinogenesis.

Significance of 3-Hydroxymethylcholanthrene-2-one within Metabolic Pathways of Carcinogenic PAHs

This compound is a metabolite formed during the breakdown of the potent carcinogen 3-methylcholanthrene (3-MC). nih.gov The metabolism of 3-MC is a complex process involving multiple enzymatic steps, primarily carried out by cytochrome P450 enzymes in the liver and other tissues. nih.govnih.gov This process generates a variety of metabolites, some of which are more or less toxic than the parent compound.

The formation of this compound occurs through a series of hydroxylation and oxidation reactions. Initially, 3-MC is hydroxylated at the methyl group to form 3-hydroxymethylcholanthrene (B1194663) (3-OHMC). nih.gov This intermediate is then further metabolized. One of the identified products of 3-OHMC metabolism by rat liver microsomes is this compound. nih.gov

The significance of this compound lies in its position within the metabolic cascade of 3-MC. The generation of various oxidized metabolites, including ketones like this compound, is a key aspect of the bioactivation and detoxification pathways of PAHs. nih.govaacrjournals.org Research has shown that several metabolites of 3-methylcholanthrene possess high mutagenic activity after metabolic activation. aacrjournals.org For instance, 3-methylcholanthrene-2-one (B1201159), a related ketone, was found to be the second most active substrate in inducing mutations in Salmonella typhimurium strain TA100 when activated by either hepatic microsomes or a purified monooxygenase system. aacrjournals.org This highlights the potential biological activity of ketone derivatives of 3-MC.

The metabolic pathway leading to this compound is part of a broader process that can lead to the formation of highly reactive diol-epoxides, which are considered the ultimate carcinogenic forms of many PAHs. wikipedia.orgnih.gov Understanding the formation and subsequent fate of metabolites like this compound is crucial for a complete picture of how 3-methylcholanthrene exerts its carcinogenic effects.

Overview of Research Trajectories and Current Understanding of this compound

Research on 3-methylcholanthrene and its metabolites has a long history, with early studies focusing on its potent carcinogenic properties. wikipedia.org The primary trajectory of research has been to elucidate the metabolic pathways responsible for its activation into a carcinogen. This has involved identifying the various metabolites formed and the enzymes responsible for their production. nih.govaacrjournals.orgnih.gov

The identification of this compound as a metabolite of 3-hydroxymethylcholanthrene was a significant step in mapping the detailed metabolic fate of 3-MC. nih.gov This research, often utilizing techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS), has allowed for the separation and identification of a wide array of metabolites. nih.govnih.gov

Current understanding indicates that the metabolism of 3-MC is complex and can be influenced by various factors, including the specific cytochrome P450 enzymes present. nih.gov The formation of 3-hydroxymethylcholanthrene, the precursor to this compound, is influenced by enzyme inducers. nih.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C21H14O2 |

|---|---|

Poids moléculaire |

298.3 g/mol |

Nom IUPAC |

3-(hydroxymethyl)-1H-benzo[j]aceanthrylen-2-one |

InChI |

InChI=1S/C21H14O2/c22-11-14-6-5-13-9-17-15-4-2-1-3-12(15)7-8-16(17)18-10-19(23)21(14)20(13)18/h1-9,22H,10-11H2 |

Clé InChI |

LTSCSHQHLBRFKW-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C3C(=CC4=C2C=CC5=CC=CC=C54)C=CC(=C3C1=O)CO |

Origine du produit |

United States |

Metabolic Biotransformation Pathways of 3 Hydroxymethylcholanthrene 2 One and Precursors

Genesis of 3-Hydroxymethylcholanthrene-2-one from 3-Methylcholanthrene (B14862) and its Hydroxylated Intermediates

The formation of this compound is a multi-step process initiated by the metabolism of 3-methylcholanthrene. nih.govdtic.mil This intricate metabolic journey primarily involves hydroxylation and subsequent oxidation reactions. nih.govdtic.milnih.gov

In Vitro Microsomal Studies on this compound Genesis

In vitro studies utilizing rat liver microsomes have been instrumental in elucidating the formation of this compound. nih.govnih.gov When 3-methylcholanthrene is incubated with these microsomal preparations, a cascade of metabolic events ensues. nih.govnih.gov One of the initial key steps is the hydroxylation of the methyl group of 3-methylcholanthrene to form 3-hydroxymethylcholanthrene (B1194663) (3-OHMC). nih.gov

Further metabolism of 3-OHMC by rat liver microsomes yields a variety of products, including this compound. nih.gov Additionally, the metabolism of 2-hydroxy-3-methylcholanthrene (B1205650) by these microsomal systems has been shown to produce 3-methylcholanthren-2-one, which can be a precursor to this compound. dtic.milnih.govnih.gov The formation of these metabolites is influenced by the specific cytochrome P-450 enzymes present in the microsomes. nih.gov

Enzyme-Catalyzed Oxidations Leading to this compound

The conversion of hydroxylated derivatives of 3-methylcholanthrene to this compound is an enzyme-catalyzed oxidation process. dtic.mil Specifically, 2-hydroxy-3-methylcholanthrene can be oxidized to form 3-methylcholanthren-2-one. dtic.milnih.gov This ketone can then undergo hydroxylation at the methyl group to yield this compound. Alternatively, 3-hydroxymethylcholanthrene can be oxidized at the 2-position to directly form this compound. nih.gov These oxidative reactions are primarily mediated by the cytochrome P-450 enzyme system. nih.govwikipedia.org

Characterization of this compound Metabolites

Once formed, this compound can undergo further metabolism, leading to the formation of various other compounds, most notably dihydrodiol metabolites. nih.gov

Identification of Dihydrodiol Metabolites (e.g., 3MC-2-one 9,10-dihydrodiol)

The metabolism of 3-methylcholanthrene and its derivatives, including the ketones, can result in the formation of dihydrodiols. nih.govnih.gov While the direct metabolism of this compound to a specific 9,10-dihydrodiol is not explicitly detailed in the provided context, the formation of dihydrodiols at various positions on the cholanthrene (B1210644) ring system is a common metabolic pathway for related compounds. nih.govnih.gov For instance, the metabolism of 3-hydroxymethylcholanthrene yields trans-9,10-dihydrodiol, among other dihydrodiols. nih.gov It is plausible that this compound could also be metabolized to a corresponding 9,10-dihydrodiol, which would be named this compound-9,10-dihydrodiol. The formation of such dihydrodiols typically involves the action of epoxide hydrolase on an initial epoxide intermediate. hyphadiscovery.com

Stereochemical Aspects of Metabolite Formation

The metabolism of 3-methylcholanthrene and its derivatives is highly stereoselective, meaning that specific stereoisomers of the metabolites are preferentially formed. nih.govdtic.mil For example, in the metabolism of 3-hydroxymethylcholanthrene by rat liver microsomes, the resulting trans-9,10-dihydrodiol is enriched in the (9R,10R)-enantiomer. nih.gov Similarly, the formation of 1-hydroxy-3-hydroxymethylcholanthrene and 2-hydroxy-3-hydroxymethylcholanthrene from 3-OHMC is also stereoselective, favoring the 1S- and 2S-enantiomers, respectively. nih.gov This stereoselectivity is a critical aspect of the metabolic process, as different enantiomers can have varying biological activities. The determination of the enantiomeric composition of these metabolites is often achieved through techniques such as circular dichroism spectral analysis and chiral stationary phase HPLC analysis. nih.gov

Enzymatic Systems Involved in this compound Metabolism

The biotransformation of 3-methylcholanthrene and its derivatives, including the formation and subsequent metabolism of this compound, is orchestrated by a suite of drug-metabolizing enzymes. The primary players in these reactions are the cytochrome P-450 (CYP) enzyme system and epoxide hydrolases. nih.gov

The initial hydroxylation of 3-methylcholanthrene and the subsequent oxidative reactions leading to ketone formation are predominantly catalyzed by various CYP isozymes. nih.govwikipedia.org Epoxide hydrolases are crucial for the conversion of epoxide intermediates, formed by CYP action, into the corresponding dihydrodiols. nih.govhyphadiscovery.com The activity of these enzymatic systems can be influenced by prior exposure to certain chemicals, a phenomenon known as enzyme induction. nih.govnih.gov

Below is a table summarizing the key enzymes and their roles in the metabolic pathways discussed:

| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |

| Cytochrome P-450 | Various Isozymes | - Initial hydroxylation of 3-methylcholanthrene. nih.gov - Oxidation of hydroxylated intermediates to ketones. nih.govnih.gov |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase | - Conversion of epoxide intermediates to dihydrodiols. nih.govhyphadiscovery.com |

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a pivotal role in the phase I metabolism of a vast array of xenobiotics, including PAHs. mdpi.comresearchgate.net These enzymes are central to the metabolic activation of PAHs, transforming them into reactive epoxide intermediates and hydroxylated derivatives. nih.govnih.gov In the metabolic pathway of 3-MC and its derivatives, CYP enzymes, particularly members of the CYP1 family like CYP1A1 and CYP1B1, are instrumental. nih.govnih.gov

The formation of this compound is a multi-step process initiated by CYP-mediated oxidation. The precursor, 3-MC, undergoes hydroxylation at the methyl group to form 3-Hydroxymethylcholanthrene (3-OHMC). nih.gov This initial step is catalyzed by the CYP enzyme system. Further metabolism of 3-OHMC by liver microsomes, which are rich in CYP enzymes, leads to the production of this compound. nih.gov This suggests an oxidation reaction at the 2-position of the cholanthrene ring structure. Studies on related compounds, such as 1-hydroxy- and 2-hydroxy-3-methylcholanthrene, have shown their conversion to the corresponding ketones, 3-methylcholanthren-1-one and -2-one, respectively, by liver homogenates, further supporting the role of oxidative enzymes in forming ketone metabolites. nih.gov

The metabolic process is not limited to a single hydroxylation. The metabolism of 1-hydroxy-3-methylcholanthrene (B1201948) (1-OH-3-MC) yields at least 13 different products, while 2-hydroxy-3-methylcholanthrene (2-OH-3-MC) metabolism results in at least 10 metabolites, as separated by high-pressure liquid chromatography (HPLC). nih.gov

Contribution of Epoxide Hydrolases

Epoxide hydrolases (EHs) are critical phase II metabolizing enzymes that catalyze the hydrolysis of highly reactive and potentially toxic epoxide intermediates, generated by CYP enzymes, into more stable and less reactive trans-dihydrodiols. nih.govmdpi.com This action is a crucial detoxification step, but can also be part of a bioactivation pathway for some PAHs, leading to the formation of ultimate carcinogens. nih.govnih.gov

In the biotransformation of 3-MC precursors, after CYP enzymes form epoxide intermediates on the aromatic ring, epoxide hydrolases act upon these epoxides. nih.govnih.gov The metabolism of 3-OHMC in rat liver microsomes has been shown to produce several dihydrodiol metabolites, including 3-hydroxymethylcholanthrene trans-9,10-dihydrodiol, 3-hydroxymethylcholanthrene trans-7,8-dihydrodiol, and 3-hydroxymethylcholanthrene trans-11,12-dihydrodiol. nih.gov The formation of these trans-dihydrodiols is a clear indication of the involvement of epoxide hydrolase activity. Similarly, the metabolism of 1-OH-3-MC results in at least three diol derivatives. nih.gov

Influence of Enzyme-Inducing Agents on Metabolic Profiles

The metabolic profile of 3-MC and its precursors can be significantly altered by prior exposure to enzyme-inducing agents. nih.govnih.govnih.govnih.gov These agents can increase the expression and activity of metabolic enzymes like CYPs, thereby affecting the rate and pathway of metabolism. Common inducing agents studied in this context include phenobarbital (B1680315) (PB), 3-MC itself, and polychlorinated biphenyls (PCBs) such as Aroclor 1254.

The expression of CYP1A1 and CYP1B1 genes is known to be induced by PAHs like 3-MC through the aryl hydrocarbon receptor (AhR). nih.govnih.gov Research on the formation of 3-OHMC from 3-MC in rat liver microsomes demonstrated a clear effect of enzyme inducers. The relative potency of these inducers on 3-OHMC formation was found to be: phenobarbital > polychlorinated biphenyls > 3-MC > control (untreated). nih.gov

However, the influence of these inducers on the subsequent metabolism of hydroxylated intermediates is more complex. When studying the metabolism of 1-OH-3-MC and 2-OH-3-MC, pretreatment of rats with these known microsomal enzyme inducers did not lead to the anticipated induction patterns. nih.gov In some cases, the microsomes from induced animals were observed to be less efficient at metabolizing these hydroxylated substrates compared to microsomes from control animals. nih.gov This suggests that while inducers enhance the initial metabolism of 3-MC, they may have different, or even inhibitory, effects on the downstream metabolic steps involving its hydroxylated derivatives.

Table 1: Effect of Enzyme Inducers on the Formation of 3-Hydroxymethylcholanthrene (3-OHMC) from 3-Methylcholanthrene (Data based on findings from rat liver microsomes) nih.gov

| Inducing Agent | Relative Formation of 3-OHMC |

| Phenobarbital | ++++ |

| Polychlorinated Biphenyls (Aroclor 1254) | +++ |

| 3-Methylcholanthrene | ++ |

| Control (None) | + |

| (Qualitative representation of induction level) |

Table 2: Identified Metabolites from the Incubation of 3-Hydroxymethylcholanthrene (3-OHMC) with Rat Liver Microsomes nih.gov

| Metabolite |

| 1-hydroxy-3-hydroxymethylcholanthrene |

| 2-hydroxy-3-hydroxymethylcholanthrene |

| 3-hydroxymethylcholanthrene-1-one |

| This compound |

| 8-hydroxy-3-hydroxymethylcholanthrene |

| 3-hydroxymethylcholanthrene trans-9,10-dihydrodiol |

| 3-hydroxymethylcholanthrene trans-7,8-dihydrodiol |

| 3-hydroxymethylcholanthrene trans-11,12-dihydrodiol |

Reaction Kinetics and Mechanisms of Biotransformation of this compound Precursors

The biotransformation of PAHs like 3-MC follows enzymatic reaction principles that can often be described by Michaelis-Menten kinetics, characterized by parameters such as KM (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity). nih.gov However, obtaining precise kinetic constants for each specific step in a complex metabolic pathway can be challenging.

The mechanism for the metabolic activation of PAHs is a well-established multi-step process. nih.gov

Initial Oxidation: The parent compound, 3-MC, is first oxidized by CYP monooxygenases. This can occur at various positions on the molecule, including hydroxylation of the methyl group to form 3-OHMC or epoxidation of the aromatic rings. nih.govnih.gov

Formation of Ketones: The formation of this compound occurs from the metabolism of 3-OHMC. nih.gov This is an oxidative reaction, likely mediated by CYP enzymes, that converts a hydroxyl group on the aromatic ring to a keto group. A similar mechanistic step is observed in the conversion of 1-hydroxy- and 2-hydroxy-3-methylcholanthrene to their respective ketones. nih.gov

Epoxidation and Hydration: In parallel pathways, the aromatic rings of 3-MC and its metabolites can be converted to epoxides by CYPs. These epoxides are then hydrolyzed by epoxide hydrolase to form dihydrodiols. nih.govnih.gov

Formation of Diol Epoxides: The resulting dihydrodiols can undergo a second round of epoxidation by CYPs to form diol epoxides, which are often the ultimate carcinogenic species capable of binding to DNA. nih.govwikipedia.org

The specific reaction kinetics for the formation of this compound are influenced by factors such as substrate concentration, the specific CYP isoforms present, and the presence of enzyme inducers or inhibitors. nih.gov For instance, in vitro studies on PAH biotransformation have shown that measured enzyme activity can decline over the incubation time and can be affected by the solvents used to introduce the compounds into the assay system. nih.gov

Molecular Mechanisms and Biological Interactions of 3 Hydroxymethylcholanthrene 2 One

Role of 3-Hydroxymethylcholanthrene-2-one in Carcinogenesis and Mutagenesis Research

The role of this compound in carcinogenesis is understood primarily through its position as a metabolite of 3-methylcholanthrene (B14862) (3MC), a well-established carcinogenic agent used extensively in experimental cancer research. nih.gov The metabolic processing of 3MC is a double-edged sword; while it is a detoxification mechanism, it also activates the compound into intermediates that can damage DNA, leading to mutations and potentially initiating cancer.

Research using rat liver microsomes has identified 3-hydroxymethylcholanthrene (B1194663) (3-OHMC) as one of the initial products of 3MC metabolism. nih.gov This hydroxylated intermediate is further metabolized into a suite of other compounds, including this compound. nih.gov The formation of this ketone is part of a complex metabolic cascade. The carcinogenicity of the parent compound, 3MC, is largely attributed to the formation of ultimate carcinogens, specifically diol-epoxides, which are highly reactive electrophiles. nih.gov Therefore, the formation of metabolites like this compound is studied to understand the complete metabolic fate of 3MC and to identify all pathways that may contribute to or detract from the generation of the ultimate DNA-damaging agents.

Generation of Electrophilic and Reactive Intermediates

The transformation of 3-methylcholanthrene and its derivatives into reactive species is a key event in its mechanism of carcinogenicity. These electrophilic intermediates are capable of covalently binding to nucleophilic sites on cellular macromolecules, such as DNA, RNA, and proteins, which can lead to cytotoxic or mutagenic outcomes.

Pathways Involving One-Electron Oxidation

While the diol-epoxide pathway is a major route for the metabolic activation of many polycyclic aromatic hydrocarbons, one-electron oxidation represents an alternative mechanism for generating reactive species. This process involves the removal of a single electron from the aromatic system, typically catalyzed by enzymes like cytochrome P450 peroxidases, to form a radical cation.

Formation of Diol-Epoxides from Related Compounds

The most widely accepted pathway for the metabolic activation of 3MC to its ultimate carcinogenic form involves the formation of diol-epoxides. This multi-step process is catalyzed by a series of enzymes.

Initial Oxidation: The process begins with cytochrome P450 monooxygenases introducing an epoxide across a double bond in the aromatic ring system of a 3MC metabolite. nih.gov

Hydration: The enzyme epoxide hydrolase then hydrates this initial epoxide, opening the ring to form a trans-dihydrodiol. nih.gov Research on 3-OHMC has specifically identified the formation of several dihydrodiols, such as 3-hydroxymethylcholanthrene trans-9,10-dihydrodiol and 3-hydroxymethylcholanthrene trans-7,8-dihydrodiol. nih.gov

Second Epoxidation: Finally, cytochrome P450 enzymes introduce a second epoxide group adjacent to the diol, creating a diol-epoxide. nih.gov

These diol-epoxides are highly electrophilic and are considered the ultimate carcinogenic metabolites of many PAHs. Their strained epoxide ring is readily attacked by nucleophiles, such as the nitrogen and oxygen atoms in DNA bases, leading to the formation of stable covalent adducts. The study of 2S-hydroxy-3-methylcholanthrene metabolism has shown the formation of multiple dihydrodiol diastereomers, which are direct precursors to these reactive diol-epoxides. nih.gov

Interaction with Cellular Macromolecules

The biological effects of 3MC and its metabolites are mediated through their direct interaction with essential cellular components. The formation of covalent bonds with macromolecules like DNA and proteins can disrupt normal cellular function and lead to long-term consequences, including cancer initiation.

Interactions with Proteins and Enzymes Involved in Detoxification Pathways

The metabolism of 3MC and its derivatives is governed by a complex interplay of Phase I and Phase II detoxification enzymes.

Phase I Enzymes: Cytochrome P450 enzymes (CYPs), such as CYP1A1, are central to the initial oxidation of 3MC and its metabolites. nih.gov The activity of these enzymes is crucial as they can both initiate the detoxification process and carry out the activation steps that lead to reactive intermediates. nih.gov The induction of these enzymes is a common response to PAH exposure. nih.gov

Phase II Enzymes: These enzymes conjugate the oxidized metabolites with endogenous molecules like glutathione (B108866), glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate their excretion. Key Phase II enzymes include glutathione S-transferases (GSTs) and UDP-glucuronyltransferases (UGTs). nih.gov

Chronic exposure to 3MC can alter the activity and expression of these enzymes. For example, long-term exposure of liver cells to 3MC has been shown to downregulate the synthesis of glutathione (GSH), a critical endogenous antioxidant and a substrate for GSTs. elsevierpure.com This reduction in GSH could impair the cell's ability to neutralize reactive electrophiles, thereby increasing the likelihood of DNA damage and rendering the cells more vulnerable to oxidative stress. elsevierpure.com The balance between the activating Phase I enzymes and the detoxifying Phase II enzymes is a critical determinant of whether exposure to 3MC will lead to carcinogenesis. nih.gov

Modulation of Cellular Signal Transduction Pathways (e.g., Aryl Hydrocarbon Receptor (AhR) Cross-talk)abmole.com

Scientific investigation into the specific molecular interactions of this compound with cellular signal transduction pathways is limited. The majority of research has centered on its parent compound, 3-methylcholanthrene (3MC), a well-established agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govnih.gov The AhR is a ligand-activated transcription factor that, upon binding with compounds like 3MC, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA. nih.govmdpi.com This interaction initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics. nih.gov

The activation of the AhR pathway by 3MC is known to have broad biological consequences and to engage in cross-talk with other significant signaling pathways. For instance, studies have demonstrated that 3MC can directly activate the estrogen receptor alpha (ERα), independent of the AhR, leading to estrogenic effects. nih.govresearchgate.net This interaction involves the enhanced association of ERα with estrogen-responsive regions of gene promoters. nih.gov

While direct evidence for the modulation of these pathways by this compound is not extensively documented, research on its biological activity provides some insight. Studies on the metabolism of 3MC have identified this compound as a metabolic product. nih.gov Furthermore, investigations into the mutagenic potential of 3MC metabolites have revealed that 3-Methylcholanthrene-2-one (B1201159), a closely related or identical compound, is a potent mutagen.

In a comparative study, 3-Methylcholanthrene-2-one was found to be the second most active compound in terms of metabolic activation to mutagenic products in both bacterial and mammalian cell systems. aacrjournals.org This suggests that the compound undergoes metabolic processing to a reactive form that can damage DNA, a process often linked to the activity of cytochrome P450 enzymes, which are regulated by the AhR pathway.

The table below summarizes the comparative mutagenic activity of 3-Methylcholanthrene-2-one and its parent compound, 3-methylcholanthrene, based on available research findings.

| Compound | Relative Mutagenic Activity | Cell System(s) | Metabolic Activation |

| 3-Methylcholanthrene-2-one | High (second most active metabolite) | Salmonella typhimurium (TA100), Chinese hamster V79 cells | Required |

| 3-Methylcholanthrene | Poorly activated | Salmonella typhimurium (TA100), Chinese hamster V79 cells | Required |

Although the precise mechanisms of how this compound interacts with and modulates cellular signaling pathways like the AhR pathway remain to be fully elucidated, its potent mutagenic activity following metabolic activation points to a significant role in the biological effects observed after exposure to its parent compound, 3-methylcholanthrene. Further research is necessary to delineate the specific signaling cascades and molecular targets of this particular metabolite.

Synthetic Methodologies and Derivatization Studies

Strategies for the Chemical Synthesis of 3-Hydroxymethylcholanthrene-2-one Analogues and Derivatives

The de novo chemical synthesis of this compound is not well-documented in the scientific literature. However, by examining synthetic strategies for related functionalized PAHs, a hypothetical pathway can be proposed. The core of this challenge lies in the regioselective introduction of three different functional groups—a methyl, a hydroxymethyl, and a ketone—onto the intricate cholanthrene (B1210644) framework.

A plausible synthetic approach would likely commence with the cholanthrene core or a precursor molecule. The synthesis of the parent 3-methylcholanthrene (B14862) (3-MC) has been described and typically involves multiple steps, including condensation and cyclization reactions. wikipedia.org For instance, one established method involves the reaction of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide, followed by reductive cleavage and cyclization. wikipedia.org

Once the 3-methylcholanthrene backbone is obtained, the subsequent introduction of the hydroxyl and carbonyl functionalities would be required. The introduction of a hydroxyl group onto a PAH can be achieved through various methods, though achieving regioselectivity on a complex, non-symmetric molecule like 3-MC is a major hurdle. Strategies for the synthesis of hydroxylated phenanthrenes, which can be considered smaller structural analogues, have been developed and could offer insights. researchgate.net

The formation of the ketone at the 2-position and the hydroxymethyl group would likely proceed through a series of functional group transformations. For example, oxidation of the 2-position of a suitably protected precursor could yield the desired ketone. The hydroxymethyl group could potentially be introduced via formylation followed by reduction, or through the oxidation of the existing methyl group at the 3-position under controlled conditions, although this would require a high degree of selectivity to avoid over-oxidation to a carboxylic acid.

A summary of potential, analogous reactions for the functionalization of PAHs is presented in Table 1.

| Reaction Type | Reagents and Conditions | Potential Application to this compound Synthesis |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of a carbonyl group at an activated position on the cholanthrene ring system. |

| Oxidation | Oxidizing agents (e.g., CrO₃, KMnO₄) | Oxidation of an alkyl side chain to a carbonyl or hydroxyl group, or direct oxidation of an aromatic ring. |

| Formylation | e.g., Vilsmeier-Haack reaction (POCl₃, DMF) | Introduction of a formyl group, which can be subsequently reduced to a hydroxymethyl group. |

| Reduction of Carbonyls | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction of a ketone to a secondary alcohol or a formyl group to a primary alcohol. |

| Palladium-catalyzed Cross-Coupling | e.g., Suzuki or Stille coupling | Building the functionalized cholanthrene skeleton from smaller, pre-functionalized aromatic fragments. chemistryviews.org |

It is important to reiterate that these are generalized strategies, and their successful application to the specific synthesis of this compound would require extensive optimization and characterization at each step.

Biorelated Synthesis and Derivation through Metabolic Engineering Approaches

The most well-documented route to this compound is through the metabolism of 3-methylcholanthrene (3-MC). Studies have shown that this compound is a metabolic product formed when 3-MC is incubated with rat liver microsomes. This biotransformation is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

The metabolic pathway is thought to proceed through initial hydroxylation of the methyl group of 3-MC to form 3-hydroxymethylcholanthrene (B1194663), which is then further oxidized. The key enzymes implicated in the metabolism of 3-MC and other PAHs are the CYP1A subfamily, specifically CYP1A1 and CYP1A2. nih.gov The expression of these enzymes is known to be induced by 3-MC itself. nih.gov

This existing metabolic pathway presents an opportunity for the biosynthesis of this compound and its derivatives through metabolic engineering. This would involve the heterologous expression of the relevant CYP enzymes in a suitable host organism, such as bacteria (E. coli) or yeast (Saccharomyces cerevisiae). The general principles of expressing P450 enzymes in microbial hosts are well-established. nih.gov

A potential metabolic engineering strategy would involve:

Gene Identification and Cloning: Isolating the genes encoding the specific CYP1A1 and CYP1A2 isozymes responsible for the desired oxidation steps.

Vector Construction and Host Expression: Cloning these genes into an expression vector and transforming a suitable microbial host. Optimization of codon usage and promoter strength would be crucial for efficient protein expression.

Whole-Cell Biotransformation: Culturing the engineered microorganism and supplying 3-methylcholanthrene or a suitable precursor as a substrate. The host cells would then carry out the desired enzymatic transformations.

Product Isolation and Purification: Extracting and purifying the target compound, this compound, from the culture medium or cell lysate.

This approach could not only provide a more sustainable and potentially stereoselective route to the compound but also allow for the generation of novel derivatives by using engineered enzymes with altered substrate specificities or by feeding the system with modified precursors.

Preparation of Labeled this compound for Mechanistic Studies

The use of isotopically labeled compounds is indispensable for a wide range of mechanistic studies, including the elucidation of metabolic pathways, quantification of metabolites, and understanding enzyme mechanisms. nih.gov Both stable isotopes (e.g., ¹³C, ²H, ¹⁵N) and radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the structure of this compound.

Given that this compound is a metabolite of 3-MC, a common strategy for its preparation in a labeled form would be to synthesize labeled 3-MC and then utilize the metabolic machinery of an in vitro or in vivo system to produce the desired labeled metabolite.

Stable Isotope Labeling: The synthesis of uniformly ¹³C-labeled PAHs has been demonstrated, often starting from simple, commercially available ¹³C-labeled precursors like benzene. researchgate.net A similar approach could theoretically be employed to synthesize ¹³C-labeled 3-methylcholanthrene. Once obtained, the labeled 3-MC could be administered to an animal model or incubated with liver microsomes, and the resulting ¹³C-labeled this compound could be isolated and purified. This labeled compound would be invaluable for studies using mass spectrometry to trace its metabolic fate and quantify its formation.

Radiolabeling: For studies requiring higher sensitivity, such as those involving very low concentrations of the compound, radiolabeling with ³H or ¹⁴C is the preferred method. The synthesis of radiolabeled compounds for clinical and preclinical studies is a well-established field. bohrium.com The introduction of a radiolabel into the 3-methylcholanthrene structure could be achieved during its chemical synthesis by using a labeled precursor. For example, a tritiated or ¹⁴C-labeled methylating agent could be used to introduce the labeled methyl group. Subsequent metabolism of the radiolabeled 3-MC would yield radiolabeled this compound.

The choice between stable isotopes and radioisotopes depends on the specific application, the required sensitivity, and the available analytical instrumentation (Table 2).

| Labeling Type | Common Isotopes | Detection Method | Key Applications for this compound |

| Stable Isotope Labeling | ¹³C, ²H, ¹⁵N, ¹⁸O | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis, metabolite identification and quantification, elucidation of reaction mechanisms. |

| Radioisotopic Labeling | ³H, ¹⁴C | Scintillation counting, Autoradiography | In vivo distribution studies, quantification of low-abundance metabolites, receptor binding assays. |

The preparation of labeled this compound, while challenging, is a critical step towards a deeper understanding of its biological significance and the intricate metabolic network from which it originates.

Advanced Analytical and Structural Elucidation of 3 Hydroxymethylcholanthrene 2 One and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating and purifying the complex mixture of metabolites produced from the biotransformation of 3-methylcholanthrene (B14862).

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of 3-methylcholanthrene metabolites from biological matrices, such as liver microsomal incubations. nih.govnih.gov The technique allows for the effective separation of various metabolic products, including isomeric monohydroxy, dihydroxy, and ketone derivatives. nih.gov

In typical applications, reversed-phase HPLC is utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of metabolites is achieved by carefully controlling the composition and pH of the mobile phase. nih.gov For instance, a gradient elution system with a water-methanol or water-acetonitrile mixture allows for the resolution of compounds with varying polarities. The metabolites are detected and quantified using a UV detector set at a wavelength where the polycyclic aromatic compounds exhibit strong absorbance, often around 254 nm.

Research has demonstrated that HPLC can successfully identify major metabolites like 1-hydroxy-3-methylcholanthrene (B1201948) and 1-keto-3-methylcholanthrene from human bone marrow preparations. nih.gov The method's accuracy and reliability enable the baseline separation of multiple metabolites within a reasonable analysis time, making it indispensable for metabolic studies. nih.gov

Table 1: Representative HPLC Parameters for Metabolite Separation

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Gradient of Methanol in Water |

| Detection | UV Absorbance at 254 nm |

| Application | Separation and quantification of 3-methylcholanthrene metabolites from microsomal incubations. nih.govnih.gov |

The metabolism of 3-methylcholanthrene often produces chiral metabolites, such as trans-dihydrodiols. The biological activity of these enantiomers can differ significantly, necessitating their separation for accurate toxicological assessment. Chiral stationary phase (CSP) HPLC is the premier method for resolving these stereoisomers. merckmillipore.comnih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. hplc.eu Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have shown excellent enantiorecognition capabilities for a wide range of chiral compounds, including polycyclic aromatic hydrocarbon metabolites. nih.gov Another common type of CSP is based on cyclodextrins, which have a chiral cavity that can include one enantiomer more strongly than the other. merckmillipore.comnih.gov

The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation on these columns. hplc.eu The ability to separate and isolate pure enantiomers is vital for subsequent spectroscopic analysis to determine their absolute configuration. hplc.eu

Table 2: Common Chiral Stationary Phases for Enantiomer Resolution

| CSP Type | Principle | Common Application |

|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Forms transient diastereomeric complexes with enantiomers through hydrogen bonding and π-π interactions. nih.gov | Broad enantioselectivity for many classes of chiral compounds. nih.gov |

| Cyclodextrin-based (e.g., ChiraDex®) | Inclusion complexation where one enantiomer fits better into the chiral cyclodextrin (B1172386) cavity. merckmillipore.comnih.gov | Separation of hydrocarbons, steroids, and various heterocyclic compounds. merckmillipore.com |

| Pirkle-type (e.g., Phenylglycine) | Based on π-acid and π-base interactions between the CSP and the analyte enantiomers. hplc.eu | Separation of a wide variety of compound groups, including pharmaceuticals and agricultural compounds. hplc.eu |

Spectroscopic Characterization

Following chromatographic separation, spectroscopic techniques are employed to determine the chemical structure and stereochemistry of the isolated metabolites.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for the initial characterization of polycyclic aromatic hydrocarbon (PAH) metabolites. envirobiotechjournals.com The aromatic ring system of 3-methylcholanthrene and its derivatives gives rise to characteristic UV absorption spectra. These spectra, typically recorded between 200 and 400 nm, can serve as a fingerprint for identifying specific classes of metabolites. envirobiotechjournals.com While the spectra of different metabolites may be similar, subtle shifts in the absorption maxima (λmax) can provide clues about the position and type of functional groups added during metabolism. This data is often used in conjunction with HPLC, where a UV-Vis detector is employed to monitor the column effluent.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites. researchgate.net When coupled with a separation technique like Gas Chromatography (GC) or HPLC, it provides information about the molecular weight and elemental composition of the metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the deduction of its elemental formula. researchgate.net

Analysis of the fragmentation patterns produced in the mass spectrometer provides structural information. The way a molecular ion breaks down into smaller, charged fragments is characteristic of its structure. youtube.com For example, the mass spectra of hydroxylated metabolites of 3-methylcholanthrene show characteristic fragmentations that help to deduce the location of the hydroxyl groups. nih.gov Studies using GC-MS have successfully identified numerous mono-, di-, and trihydroxylated metabolites of 3-methylcholanthrene based on their molecular ions and specific fragmentation patterns. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. rsc.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique for each enantiomer, exhibiting positive or negative peaks (Cotton effects) that are mirror images of each other.

For chiral metabolites like the trans-dihydrodiols of 3-methylcholanthrene, CD spectroscopy is crucial for assigning the absolute stereochemistry (R,R or S,S). By comparing the experimental CD spectrum of an isolated metabolite with the spectra of known standards or with theoretical calculations, the spatial arrangement of the atoms can be determined. This information is vital, as the carcinogenicity of PAH dihydrodiol metabolites is often highly dependent on their absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For a complex molecule like 3-Hydroxymethylcholanthrene-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for its complete structural assignment.

A hypothetical ¹H NMR spectrum would be expected to reveal distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the protons on the saturated portion of the cholanthrene (B1210644) ring system. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-9 ppm), while the methylene protons of the hydroxymethyl group would resonate further upfield. The coupling constants (J) between adjacent protons would provide critical information about the connectivity of the atoms within the molecule.

Similarly, a ¹³C NMR spectrum would provide a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl group (C=O), the hydroxymethyl group (-CH₂OH), and the aliphatic portions of the molecule would offer a detailed fingerprint of the carbon skeleton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 9.0 | m | - |

| -CH₂OH | ~4.5 | d | ~6.0 |

| -OH | ~5.0 | t | ~6.0 |

| Aliphatic Protons | 1.5 - 3.5 | m | - |

| This table is a hypothetical representation and is not based on experimental data. |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~190 - 200 |

| Aromatic Carbons | 120 - 150 |

| -CH₂OH | ~60 - 70 |

| Aliphatic Carbons | 20 - 50 |

| This table is a hypothetical representation and is not based on experimental data. |

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable in correlating proton and carbon signals, thus confirming the complete bonding network and finalizing the structural elucidation. However, to date, no published studies presenting such detailed NMR data for this compound have been identified.

Microcrystallography and Advanced Structural Determination (e.g., MicroED)

The definitive three-dimensional arrangement of atoms in this compound could be determined using single-crystal X-ray diffraction. However, obtaining crystals of sufficient size and quality for conventional X-ray crystallography can be a significant challenge for many organic molecules, including metabolites that are often produced in small quantities.

The application of MicroED to polycyclic aromatic hydrocarbon derivatives is an active area of research, but specific studies focusing on this compound have not been reported. The structural data that could be obtained from such an analysis would be invaluable for understanding its biological activity and its interactions with cellular macromolecules.

Computational and Theoretical Investigations of 3 Hydroxymethylcholanthrene 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of published quantum chemical calculations, such as Density Functional Theory (DFT), that focus on the electronic structure and reactivity of 3-Hydroxymethylcholanthrene-2-one. For the broader class of polycyclic aromatic hydrocarbons (PAHs), such calculations are used to determine properties like ionization potential and the stability of intermediate metabolites (e.g., epoxides and carbocations) to predict carcinogenic potential. nih.govnist.gov Without specific calculations for this compound, its electronic properties and relative reactivity remain theoretically uncharacterized.

In Silico Prediction of Metabolic Pathways and Products

While various in silico tools and methodologies exist for predicting the metabolism of xenobiotics, no specific applications of these tools to predict the metabolic fate of this compound were found in the literature. nih.govbiotransformer.ca Experimental studies have identified it as a metabolite of 3-hydroxymethylcholanthrene (B1194663), which is formed from 3-methylcholanthrene (B14862). nih.gov However, further computational predictions of its subsequent metabolic transformations are not available.

In Vitro and Ex Vivo Research Models for 3 Hydroxymethylcholanthrene 2 One Studies

Isolated Microsomal Systems (e.g., Rat Liver Microsomes)

Isolated microsomal systems, particularly those derived from rat liver, are a cornerstone for studying the metabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. Microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized, and they contain a high concentration of cytochrome P450 (CYP) enzymes, which are critical for phase I metabolism.

Research has demonstrated that 3-Hydroxymethylcholanthrene-2-one is one of the identifiable products formed when its precursor, 3-Hydroxymethylcholanthrene (B1194663) (3-OHMC), is incubated with rat liver microsomes. nih.gov These in vitro systems are instrumental in dissecting the specific metabolic pathways involved. In a typical experiment, liver microsomes are prepared from rats, which may be pre-treated with enzyme inducers like phenobarbital (B1680315) or 3-methylcholanthrene (B14862) itself to boost the activity of specific CYP isozymes. nih.gov The substrate, in this case, 3-OHMC, is then incubated with the microsomal preparation in the presence of necessary cofactors like NADPH.

The subsequent analysis, often performed using High-Performance Liquid Chromatography (HPLC), allows for the separation and identification of various metabolites. Studies using this model have successfully identified a suite of products from the metabolism of 3-OHMC, providing a detailed map of its biotransformation. nih.gov

| Metabolite Name |

|---|

| 1-hydroxy-3-hydroxymethylcholanthrene |

| 2-hydroxy-3-hydroxymethylcholanthrene |

| 3-hydroxymethylcholanthrene-1-one |

| This compound |

| 8-hydroxy-3-hydroxymethylcholanthrene |

| 3-hydroxymethylcholanthrene trans-9,10-dihydrodiol |

| 3-hydroxymethylcholanthrene trans-7,8-dihydrodiol |

| 3-hydroxymethylcholanthrene trans-11,12-dihydrodiol |

This experimental approach is fundamental for determining the metabolic fate of a compound and for generating specific metabolites like this compound for further toxicological and mechanistic evaluation.

Organotypic Cultures and Tissue Slices

Organotypic cultures and precision-cut tissue slices represent a sophisticated ex vivo model that preserves the three-dimensional architecture and cellular heterogeneity of the original tissue. nih.govnih.gov This system is more physiologically relevant than isolated microsomes as it maintains the complex interplay between different cell types and the native tissue matrix. These models are valuable for studying tissue-specific metabolism and the local effects of xenobiotics.

Studies have utilized organ cultures from various mouse and rat tissues, including the prostate, skin, and lung, to investigate the uptake and metabolism of the parent compound, 3-methylcholanthrene. nih.gov Research has shown that these tissues can take up the carcinogen from the culture medium and metabolize it into water-soluble derivatives. nih.gov Within a 48-hour period, explants were capable of converting a significant portion of the incorporated 3-methylcholanthrene into various metabolites. nih.gov

While direct studies on the metabolism of this compound in organotypic cultures are not extensively documented, the proven utility of this model for its parent compound strongly suggests its applicability. Such a system would be ideal for investigating the formation of this compound from its precursors in a specific target organ, like the lung or liver, and for assessing its subsequent tissue-specific effects while maintaining the crucial cell-cell and cell-matrix interactions that are absent in simpler models.

Cultured Cell Lines for Metabolic and Mechanistic Studies

Cultured cell lines are indispensable tools in toxicology and cancer research, offering a reproducible and scalable in vitro system for studying cellular processes, metabolic pathways, and mechanisms of toxicity. embopress.org Human tumor cell lines, in particular, are widely used to model tumor growth and to study the biology of cancer. nih.gov

The human hepatoma cell line HepG2 is a well-established model for studying the metabolism of xenobiotics, including the bioactivation of 3-methylcholanthrene (3-MC). nih.govresearchgate.net Research using HepG2 cells has examined the induction of CYP1 family enzymes by 3-MC and the subsequent formation of DNA adducts, which are critical events in chemical carcinogenesis. nih.gov These studies demonstrate the capacity of cultured cells to perform the metabolic activation of PAHs. For instance, it was found that the intracellular accumulation and DNA-binding of 3-MC in HepG2 cells could be significantly enhanced by other chemical agents, highlighting the utility of cell lines in studying factors that modulate carcinogenic activity. nih.gov

Furthermore, various cancer cell lines are used for broad metabolic profiling to understand the metabolic diversity and vulnerabilities in different cancer types. nih.govmdpi.com Although research focusing specifically on this compound in cell lines is limited, the extensive use of cell models to study its parent compound provides a strong foundation. Cell lines like HepG2 or specific lung or skin-derived cell lines would be highly suitable for detailed mechanistic studies. These could include investigating whether this compound itself can induce cellular responses, such as oxidative stress or alterations in gene expression, or examining its stability and further metabolism within the cellular environment.

In Vivo Animal Model Studies on 3 Hydroxymethylcholanthrene 2 One

Metabolic Profiling in Rodent Models

Research using rat liver homogenates has shed light on the metabolic pathways of cholanthrene-based ketones. Studies on 3-methylcholanthrene-2-one (B1201159), a compound structurally similar to 3-Hydroxymethylcholanthrene-2-one, demonstrate its conversion into further metabolites. In these in vitro rodent models, 3-methylcholanthren-2-one was transformed into its related hydroxy compounds as well as isomeric 1,2-dihydroxy compounds. nih.gov

This metabolic conversion is part of a broader pathway observed for 3-methylcholanthrene (B14862) and its derivatives. For instance, 3-methylcholanthrylene (B1213059) is known to be metabolized by rat-liver homogenates into products that include 3-methylcholanthren-2-one. nih.gov Furthermore, the metabolism of 2S-hydroxy-3-methylcholanthrene by rat liver microsomes also yields 3-methylcholanthrene-2-one.

The primary metabolites identified from the conversion of 3-methylcholanthrene-2-one in rat liver preparations are detailed in the table below.

| Parent Compound | Animal Model | Metabolites Identified |

| 3-methylcholanthrene-2-one | Rat (Liver Homogenates) | Related hydroxy compounds, Isomeric 1,2-dihydroxy compounds. nih.gov |

This table summarizes the identified metabolic products from the in vitro metabolism of 3-methylcholanthrene-2-one using rodent liver preparations.

Investigations of Macromolecular Adduct Formation in Animal Tissues

A review of the available scientific literature did not identify specific studies investigating the formation of macromolecular adducts, such as those with DNA or proteins, by this compound in animal tissues. While the formation of DNA adducts is a critical step in the carcinogenesis of its parent compound, 3-methylcholanthrene, research focusing specifically on the adduct-forming potential of the this compound metabolite is not available in the reviewed sources. nih.govnih.govnih.gov

Enzyme Induction Studies in Animal Systems

The capacity of this compound to induce metabolic enzymes in animal systems has not been specifically detailed in the reviewed scientific literature. The parent compound, 3-methylcholanthrene, is a well-known and potent inducer of various drug-metabolizing enzymes, most notably the cytochrome P450 family members CYP1A1 and CYP1A2, as well as Glutathione (B108866) S-transferases. nih.govnih.govnih.gov However, studies focusing solely on the enzyme induction properties of its metabolite, this compound, were not found.

Concluding Remarks and Future Research Perspectives on 3 Hydroxymethylcholanthrene 2 One

Elucidating Undiscovered Metabolic Pathways and Metabolites

The metabolic journey of 3-methylcholanthrene (B14862) (3-MC) is a complex cascade involving multiple enzymatic steps, leading to the formation of various derivatives, including 3-Hydroxymethylcholanthrene-2-one. Research has identified 3-Hydroxymethylcholanthrene (B1194663) (3-OHMC) as an initial product of hydroxylation of 3-MC in rat liver microsomes. nih.gov Subsequent metabolism of 3-OHMC yields a number of products, one of which is this compound. nih.gov

The conversion of 3-OHMC by rat liver microsomes produces a range of metabolites, indicating a complex web of biotransformation. nih.gov These reactions are catalyzed by enzymes such as Cytochrome P-450 and Epoxide Hydrolases. nih.gov Earlier studies on the metabolism of 3-MC by rat-liver homogenates also noted the formation of ketones like 3-methylcholanthren-1- and -2-one from their corresponding hydroxy compounds. nih.gov

Future research should aim to delineate the complete metabolic network of this compound itself. It is plausible that it serves as a substrate for further enzymatic reactions, leading to yet undiscovered metabolites. A key research goal would be to identify whether it undergoes further hydroxylation, conjugation (e.g., with glutathione (B108866) or glucuronic acid), or other phase II metabolic reactions, which are common for polycyclic aromatic hydrocarbon (PAH) metabolites. nih.gov

Moreover, the exploration of microbial metabolism presents a promising frontier. Studies using metagenomics on contaminated soils have successfully identified novel enzymes, such as dioxygenases and peroxidases, capable of degrading complex PAHs. arxiv.orgnih.gov Applying similar metagenomic and stable isotope probing (SIP) approaches could uncover microbial pathways for the degradation of this compound, offering insights into its environmental fate and potential for bioremediation. arxiv.orgnih.gov

Table 1: Known and Potential Metabolic Transformations

| Precursor Compound | Metabolic Product | Enzyme System (Likely) | Research Focus |

| 3-Hydroxymethylcholanthrene (3-OHMC) | This compound | Cytochrome P-450 | Confirmed pathway in rat liver microsomes. nih.gov |

| This compound | Further hydroxylated or conjugated metabolites | Phase I & Phase II enzymes | Undiscovered; requires targeted metabolite screening. |

| This compound | Ring-fission or degradation products | Microbial dioxygenases/peroxidases | Undiscovered; potential for bioremediation studies. arxiv.org |

Advanced Mechanistic Studies on DNA Repair and Cellular Responses

The carcinogenicity of parent PAHs like 3-MC is intrinsically linked to the ability of their metabolites to form covalent adducts with DNA, inducing mutations if not properly repaired. While direct studies on the DNA-damaging potential of this compound are scarce, its nature as a PAH metabolite suggests it could participate in such interactions. Future research must focus on whether this specific compound can form DNA adducts and, if so, which cellular repair mechanisms are activated in response.

Cells have evolved several sophisticated DNA repair pathways to counteract damage from chemical agents. nih.gov

Nucleotide Excision Repair (NER) : This is a primary mechanism for removing bulky, helix-distorting lesions, such as those formed by many PAH metabolites. nih.govsketchy.com Future studies should investigate if NER is activated in cells exposed to this compound. This would involve monitoring the recruitment of key NER proteins (e.g., XPA, XPC) to the DNA.

Base Excision Repair (BER) : BER typically handles smaller lesions like oxidized or alkylated bases. nih.govsketchy.com While less commonly associated with bulky PAHs, investigating the potential for oxidative damage secondary to metabolic activation and the subsequent involvement of BER is a valid research avenue.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) : These pathways repair DNA double-strand breaks, which can arise if replication forks collapse at sites of unrepaired DNA adducts. jackwestin.comkhanacademy.org Assessing the activation of HR and NHEJ markers, such as RAD51 and 53BP1, would provide insight into the severity and type of DNA damage induced.

Development of Novel Analytical Probes and Detection Methods

The accurate detection and quantification of this compound in biological and environmental matrices are essential for metabolic and toxicological studies. Established analytical methods for PAHs, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are foundational. nih.govnih.gov Indeed, HPLC was used in the original studies that identified this metabolite. nih.gov

However, the future lies in developing more sensitive and selective novel analytical tools.

Advanced Chromatographic Methods : The use of tandem mass spectrometry (HPLC-MS/MS or GC-MS/MS) can offer higher specificity and lower detection limits, which is crucial for detecting trace amounts in complex biological samples. nih.gov

Biosensors : Electrochemiluminescent (ECL) and Surface-Enhanced Raman Spectroscopy (SERS) based sensors are emerging as powerful analytical platforms. mdpi.comacs.org For instance, SERS sensors using gold films coated with specific metal-organic frameworks (MOFs) have shown remarkable selectivity for certain hydrocarbons by creating "hotspots" that enhance the Raman signal of the target molecule. acs.org Developing a MOF or another selective probe with an affinity for the specific functional groups of this compound could enable its ultra-sensitive detection.

Immunoassays : The development of highly specific antibodies could lead to immunoassays like ELISA for rapid and high-throughput screening of samples. nih.gov Another approach is the use of fiber-optic antibody-based fluoroimmunosensors (FIS), which have been successful in detecting other PAH derivatives. nih.gov

These advanced methods would not only improve quantification but could also be adapted for in-situ imaging, allowing researchers to visualize the subcellular localization of the compound and its interaction with cellular machinery.

Table 2: Comparison of Analytical Methods for this compound Detection

| Method | Principle | Potential Advantage | Future Development Need |

| HPLC-MS/MS | Chromatographic separation followed by mass-based identification and quantification. nih.gov | High specificity and sensitivity for complex matrices. | Method optimization for this specific metabolite. |

| SERS Sensors | Signal enhancement of molecules adsorbed on nanostructured metal surfaces. acs.org | Extreme sensitivity and potential for in-situ detection. | Design of selective capture agents (e.g., MOFs) for the target compound. |

| Electrochemiluminescent Biosensors | Light emission from chemical reactions at an electrode surface, modulated by the analyte. mdpi.com | High sensitivity and low background interference. | Development of specific recognition elements (e.g., aptamers, antibodies). |

| Immunoassays (ELISA, FIS) | Specific antigen-antibody binding for detection. nih.gov | High throughput and potential for non-invasive sample types. | Production of monoclonal antibodies specific to this compound. |

Integration of Omics Data for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint analyses and embrace a systems-level approach. The integration of various "omics" datasets can reveal the complex network of cellular perturbations caused by this compound.

Genomics and Transcriptomics : RNA-sequencing can identify all genes whose expression is upregulated or downregulated upon exposure, revealing the cellular pathways that are activated or suppressed. This can provide clues about its mechanism of action, including the specific stress response and DNA repair pathways involved.

Proteomics : Mass spectrometry-based proteomics can quantify changes in the abundance and post-translational modification of thousands of proteins. This can validate transcriptomic data and uncover regulatory events that occur at the protein level, such as the activation of specific kinases in signaling cascades. nih.gov

Metabolomics : Untargeted metabolomics can provide a snapshot of the metabolic state of a cell, identifying changes in endogenous metabolites and potentially discovering novel downstream metabolites of this compound itself.

Platforms like LinkedOmics, which integrate multi-omics data with clinical information from large cohorts, provide a powerful model for how such data can be analyzed. nih.gov By exposing cell lines or model organisms to this compound and applying a multi-omics workflow, researchers could construct a comprehensive map of its molecular interactions. This systems-level view would connect its metabolism to DNA damage responses, cell cycle control, and other key cellular processes, providing unprecedented insight into its specific role in chemical carcinogenesis.

Q & A

Q. What computational methods support the design of this compound analogs with enhanced selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.